molecular formula C8H9F3N4O5S2 B1610090 3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate CAS No. 489471-57-0

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate

Cat. No. B1610090
M. Wt: 362.3 g/mol
InChI Key: WNPFDMGMNSMOMD-UHFFFAOYSA-M
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Description

Imidazole-1-sulfonyl azide is an organic azide compound that can be used as an alternative organic synthesis reagent to trifluoromethanesulfonyl azide . It is an explosive colorless liquid, but some of its organic-soluble salts can be safely handled and stored as a solid .


Synthesis Analysis

Imidazole-1-sulfonyl azide and its salts are valuable reagents for diazo-transfer reactions, particularly for the conversion of primary amines to azides . The parent reagent and its HCl salt present stability and detonation risks, but the hydrogen sulfate salt is significantly more stable .


Molecular Structure Analysis

The molecular structure of Imidazole-1-sulfonyl azide is represented by the chemical formula C3H3N5O2S .


Chemical Reactions Analysis

Like trifluoromethanesulfonyl azide, this compound generally converts primary amines or ammonium salts to azides when catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . This reaction is effectively the reverse of the Staudinger reaction .

Safety And Hazards

Imidazole-1-sulfonyl azide is potentially explosive both in use and in preparation . The hydrochloride salt was initially reported to be insensitive to impact, vigorous grinding, and prolonged heating at 80 °C, although heating above 150 °C resulted in violent decomposition .

Future Directions

The continued search for safer alternatives to tosyl azide has delivered promising reagents such as imidazole-1-sulfonyl azide . Further improvements have led to its synthesis with increased safety, making the hydrogen sulfate salt a relatively safe diazo-transfer reagent to both synthesize and handle .

properties

IUPAC Name

1-imidazol-1-ylsulfonyl-3-methylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N4O2S.CHF3O3S/c1-9-4-5-11(7-9)14(12,13)10-3-2-8-6-10;2-1(3,4)8(5,6)7/h2-7H,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPFDMGMNSMOMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)S(=O)(=O)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471215
Record name 3-(IMIDAZOLE-1-SULFONYL)-1-METHYL-3H-IMIDAZOL-1-IUM TRIFLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate

CAS RN

489471-57-0
Record name 3-(IMIDAZOLE-1-SULFONYL)-1-METHYL-3H-IMIDAZOL-1-IUM TRIFLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,1′-sulfonyldiimidazole (1.50 g, 7.57 mmol) in DCM (25 mL) at 0° C. was treated dropwise with methyl trifluoromethane sulfonate (830 μL, 7.57 mmol) and stirred cold for 3 hours. The precipitate was collected by filtration washing with DCM and air-dried to give the title compound (2.70 g, 98%) as a white solid solid. LCMS (m/z, Method A) ES+ 213.0 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
830 μL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

To a solution of 1,1′-sulfonyldiimidazole (3.50 g, 17.7 mmol) in DCM (75 mL) at about 0° C. was added methyl trifluoromethanesulfonate (1.94 mL, 17.7 mmol). The reaction mixture was stirred at about 0° C. for about 1 h, then warmed to ambient temperature and stirred for about 5 h. The solid was collected by vacuum filtration and washed with DCM (10 mL) to give 1-(1H-imidazol-1-ylsulfonyl)-3-methyl-1H-imidazol-3-ium trifluoromethanesulfonate (6.35 g, 98%) as a white solid: LC/MS (Table 1, Method a) Rt=0.082 min; MS m/z 213 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
Reactant of Route 2
3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
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3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
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3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
Reactant of Route 5
3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate
Reactant of Route 6
3-(Imidazole-1-sulfonyl)-1-methyl-3H-imidazol-1-ium triflate

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